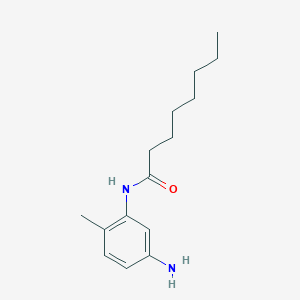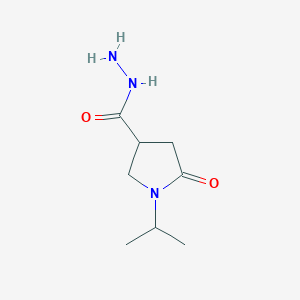![molecular formula C15H20N4O B1386093 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane CAS No. 1094668-16-2](/img/structure/B1386093.png)
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane, also known as 4-Methyl-1,4-diazepane-1-oxa-3-azacyclohexane, is a heterocyclic compound with a wide range of potential applications in the field of scientific research. It is a cyclic compound containing a five-membered ring of two nitrogen atoms, two oxygen atoms and one carbon atom, with a methyl group attached to the nitrogen atom. The compound is a white crystalline solid with a melting point of 185-186°C. It is soluble in water, alcohol, and a variety of organic solvents.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of a 1,4-diazepane with a 3-(4-methylphenyl)-1,2,4-oxadiazole derivative. The oxadiazole derivative is first synthesized and then coupled with the 1,4-diazepane to form the final product.
Starting Materials
4-methylbenzoyl hydrazide, Phosphorus oxychloride, Sodium hydroxide, 4-methylphenylhydrazine, 1,4-diaminobutane
Reaction
Synthesis of 3-(4-methylphenyl)-1,2,4-oxadiazole: 4-methylbenzoyl hydrazide is reacted with phosphorus oxychloride to form the corresponding acyl chloride. This is then reacted with sodium hydroxide and 4-methylphenylhydrazine to form the oxadiazole derivative., Coupling of 1,4-diaminobutane with oxadiazole derivative: The oxadiazole derivative is then coupled with 1,4-diaminobutane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane.
Wissenschaftliche Forschungsanwendungen
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-diazepane-1-oxa-3-azacyclohexane has a wide range of potential applications in scientific research. It has been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as 1,4-diazepane-1-oxa-3-azacyclohexane-2-thione, 1,4-diazepane-1-oxa-3-azacyclohexane-2-thiol, and 1,4-diazepane-1-oxa-3-azacyclohexane-2-sulfonamide. It has also been used in the synthesis of polymers and polymeric materials, as well as in the synthesis of drugs and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-diazepane-1-oxa-3-azacyclohexane is not yet fully understood. However, it is thought to act as an inhibitor of cyclooxygenase-2 (COX-2) and other enzymes involved in inflammation. It is also believed to have anti-inflammatory, anti-oxidative, and anti-cancer activities.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-diazepane-1-oxa-3-azacyclohexane are not yet fully understood. However, it is thought to have anti-inflammatory, anti-oxidative, and anti-cancer activities. In vitro studies have demonstrated that it can inhibit the activity of cyclooxygenase-2 (COX-2) and other enzymes involved in inflammation. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-diazepane-1-oxa-3-azacyclohexane in laboratory experiments include its low cost, ease of synthesis, and potential for use in a wide range of applications. It is also relatively stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is its lack of solubility in water, which makes it difficult to use in aqueous solutions.
Zukünftige Richtungen
For the use of 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-diazepane-1-oxa-3-azacyclohexane in scientific research include further investigation into its mechanism of action, as well as its potential applications in drug discovery and development. Additionally, further research into its anti-inflammatory, anti-oxidative, and anti-cancer activities could lead to the development of new therapeutic agents. Finally, further investigation into its potential for use in the synthesis of polymers and polymeric materials could lead to the development of new materials with improved properties.
Eigenschaften
IUPAC Name |
5-(1,4-diazepan-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-12-3-5-13(6-4-12)15-17-14(20-18-15)11-19-9-2-7-16-8-10-19/h3-6,16H,2,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFNBVMQUZXECH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

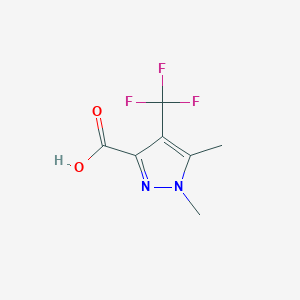
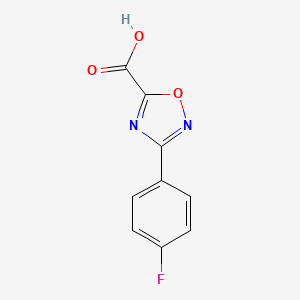
![[5-(2-Furyl)isoxazol-3-yl]acetic acid](/img/structure/B1386012.png)
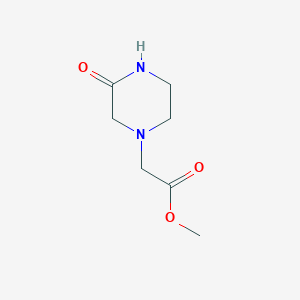
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1386015.png)
![N-Methyl-N-(4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzyl)amine](/img/structure/B1386016.png)
![4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386020.png)
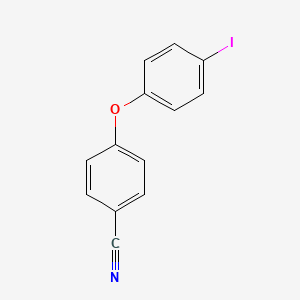
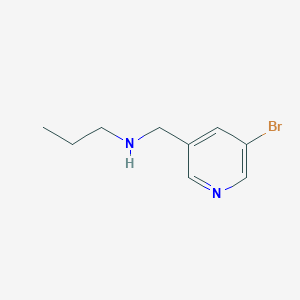
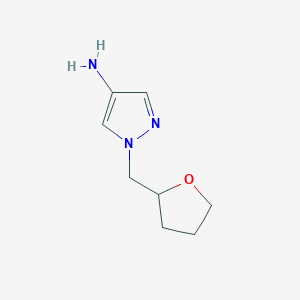
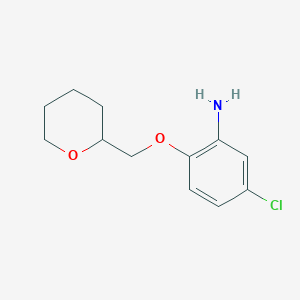
![{1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine](/img/structure/B1386030.png)
